E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid
Description
E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid is a substituted but-2-enoic acid derivative characterized by a conjugated α,β-unsaturated ketone system and a methoxycarbonylamino (-NH-C(O)OCH₃) substituent at the 4-oxo position. Its structure (Fig. 1) comprises:
- But-2-enoic acid backbone: A carboxylic acid group at position 1 and a double bond between C2 and C3.
- 4-Oxo group: A ketone at position 4.
- Methoxycarbonylamino substituent: An amide-linked methoxycarbonyl group attached to the 4-oxo carbon.
Below, we compare it with structurally similar compounds to infer properties and behaviors.
Properties
IUPAC Name |
(E)-4-(methoxycarbonylamino)-4-oxobut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO5/c1-12-6(11)7-4(8)2-3-5(9)10/h2-3H,1H3,(H,9,10)(H,7,8,11)/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTLOBTILWKXKJX-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid typically involves the reaction of methoxycarbonyl chloride with an appropriate amine under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The methoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives. Substitution reactions can result in a variety of functionalized products .
Scientific Research Applications
E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to changes in their structure and function. The pathways involved in these interactions are currently under investigation, with a focus on understanding the compound’s effects at the molecular level .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key analogs and their substituents:
Key Observations:
Substituent Size and Polarity: Bulky groups (e.g., tetrahydro-2H-pyran-4-yl in ) increase molecular weight and reduce solubility in polar solvents. Aromatic substituents (e.g., 4-methylanilino in ) enhance π-π stacking, improving crystallinity. Polar groups like ethoxycarbonyl () increase hydrophilicity compared to methoxycarbonylamino.
Stereochemistry: The Z isomer of 4-(4-methylanilino)-4-oxobut-2-enoic acid () exhibits distinct solubility and crystallinity compared to E isomers due to steric and electronic effects.
Physical-Chemical Properties
Solubility Trends (Data from ):
| Compound | Solubility in Polar Solvents (e.g., MeOH) | Solubility in Nonpolar Solvents (e.g., CH₂Cl₂) |
|---|---|---|
| (2Z)-4-(4-Methylanilino)-4-oxobut-2-enoic acid | High | Low |
| 4-((4-(Ethoxycarbonyl)phenyl)amino)-4-oxobut-2-enoic acid | Moderate | Very low |
- The target compound’s methoxycarbonylamino group likely confers moderate polarity, balancing solubility between polar and nonpolar solvents.
Biological Activity
E-4-[(Methoxycarbonyl)amino]-4-oxobut-2-enoic acid, also known by its CAS number 1820748-76-2, is a chemical compound with the molecular formula C6H7NO5. This compound has garnered interest in various fields due to its unique structure, which features a methoxycarbonyl group and an amino group attached to a 4-oxobut-2-enoic acid moiety. Its potential biological activities and interactions with biomolecules make it a subject of ongoing research in medicinal chemistry and pharmacology.
This compound is characterized by its ability to undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can lead to the formation of diverse derivatives that may exhibit different biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C6H7NO5 |
| Molecular Weight | 173.12 g/mol |
| CAS Number | 1820748-76-2 |
The biological activity of this compound primarily involves its interaction with specific molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their structure and function. Current studies are focused on elucidating these interactions and understanding the pathways involved.
Biological Activities
Research has indicated that this compound may possess several biological activities:
- Antimicrobial Activity : Some derivatives of 4-oxobutenoic acids have shown notable antibiotic properties, suggesting that this compound may also exhibit similar effects .
- Enzyme Inhibition : Studies on related compounds have demonstrated strong inhibitory effects on enzymes such as kynurenine-3-hydroxylase, which is involved in tryptophan metabolism . This suggests potential therapeutic applications in conditions related to metabolic dysregulation.
- Cytoprotective Effects : Certain derivatives have been reported to possess cytoprotective properties, indicating their potential use in protecting cells from oxidative stress and damage .
Study 1: Synthesis and Biological Evaluation
A study conducted by Berkeš et al. explored the synthesis of various substituted 4-oxobutenoic acids, including those with indole rings. The synthesized compounds were evaluated for their biological activities, revealing significant enzyme inhibition properties . The study highlighted the importance of structural modifications in enhancing biological efficacy.
Study 2: Structure–Activity Relationship (SAR)
Research investigating the SAR of 4-aromatic substituted oxobutenoic acids found that specific substitutions could dramatically increase their potency as inhibitors of kynurenine-3-hydroxylase . This finding underscores the relevance of this compound as a lead compound for further drug development.
Comparison with Similar Compounds
This compound can be compared with other oxobutenoic acids and methoxycarbonyl-containing compounds. The following table summarizes key differences:
| Compound Type | Key Characteristics |
|---|---|
| E-4-(Methoxycarbonyl)amino acids | Unique combination of methoxycarbonyl and amino groups; potential for diverse biological activities |
| Other oxobutenoic acids | Varying functional groups; differing biological profiles |
| Methoxycarbonyl-containing compounds | Similar structural features; may lack specific biological activities seen in this compound |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
